4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol
Overview
Description
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a methylsulfonyl group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of methyl-substituted biphenyls
Substitution: Formation of nitro, sulfonyl, or halogen-substituted biphenyls
Scientific Research Applications
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzaldehyde
- 4-(Methylsulfonyl)benzonitrile
- 4-(Methylsulfonyl)toluene
Uniqueness
4’-(Methylsulfonyl)-[1,1’-biphenyl]-4-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the biphenyl core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZOHXZDDZCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566495 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-58-1 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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